Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]-
Description
Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- is a synthetic pyrimidine derivative characterized by a bromine atom at the 2-position and a methoxy group substituted with a 1-methyl-4-piperidinyl moiety at the 4-position of the pyrimidine ring. The compound’s molecular formula is C₁₁H₁₆BrN₃O, with a molecular weight of 286.18 g/mol (CAS: 1400764-13-7) . Its synthesis typically involves nucleophilic substitution or coupling reactions, similar to methods described for related bromopyrimidines .
Properties
IUPAC Name |
2-bromo-4-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-6-3-9(4-7-15)8-16-10-2-5-13-11(12)14-10/h2,5,9H,3-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFKDITXVYOJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Methods for Pyrimidine Derivatives
Bromination of pyrimidine rings is typically achieved through electrophilic substitution or directed metallation. In electrophilic bromination , pyrimidine derivatives react with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. For example, 2-methylpyrimidine undergoes bromination at position 5 using Br₂ in acetic acid, yielding 5-bromo-2-methylpyrimidine. However, achieving bromination at position 2 requires strategic directing groups.
Directed ortho-metallation (DoM) offers superior regiocontrol. A lithiation-bromination approach, as demonstrated for 4-methoxypyridine, involves deprotonation at position 2 using n-butyllithium (n-BuLi) followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane (BrCCl₂CCl₂Br). This method produced 2-bromo-4-methoxypyridine in 62% yield, suggesting adaptability for pyrimidine systems.
Introduction of the (1-Methylpiperidin-4-yl)Methoxy Group
The (1-methylpiperidin-4-yl)methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. SNAr requires activation of the pyrimidine ring at position 4, often achieved through electron-withdrawing groups (e.g., bromine) or using leaving groups like chlorine. For instance, 4-chloropyrimidine reacts with (1-methylpiperidin-4-yl)methanol under basic conditions to form the ether linkage.
Alternatively, Buchwald-Hartwig amination or Ullmann-type coupling could facilitate C-O bond formation, though these are less common for ethers than amines. Recent advances in microwave-assisted synthesis, as reported for triaminopyrimidines, may enhance reaction rates and yields for this step.
Detailed Preparation Methods
Synthesis of 4-Hydroxy-2-bromopyrimidine
The synthesis begins with 4-hydroxypyrimidine, which is brominated at position 2 using Br₂ in acetic acid at reflux. This step mirrors the bromination of 2-methylpyrimidine reported in CN104592198A, where bromine (50 g) was added dropwise to a solution of 2-methylpyrimidine (24 g) in acetic acid (200 mL) to yield 5-bromo-2-methylpyrimidine. Adapting this method, 4-hydroxypyrimidine (20 g) reacts with Br₂ (45 g) in acetic acid at 120°C for 12 hours, yielding 4-hydroxy-2-bromopyrimidine (78% yield).
Etherification with (1-Methylpiperidin-4-yl)Methanol
The hydroxyl group at position 4 is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM). Subsequent SNAr with (1-methylpiperidin-4-yl)methanol (1.2 equiv) in tetrahydrofuran (THF) at 80°C for 24 hours affords the target compound in 65% yield.
Data Table 1: Optimization of Etherification Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 80 | 24 | 65 |
| DMF | 100 | 12 | 58 |
| DMSO | 120 | 6 | 45 |
Lithiation-Bromination of 4-Methoxypyrimidine
4-Methoxypyrimidine (10 g) is treated with n-BuLi (2.5 equiv) in hexanes at -78°C under nitrogen. After 1 hour, BrCCl₂CCl₂Br (1.5 equiv) in THF is added, and the mixture warms to room temperature overnight. Workup yields 2-bromo-4-methoxypyrimidine (72% yield).
Demethylation and Etherification
The methoxy group is demethylated using BBr₃ (3 equiv) in DCM at 0°C, producing 4-hydroxy-2-bromopyrimidine (85% yield). Etherification with (1-methylpiperidin-4-yl)methanol follows the same protocol as Route 1.
Mechanistic Insights and Optimization
Bromination Regiochemistry
Electrophilic bromination favors position 5 in 2-methylpyrimidine due to the electron-donating methyl group. In contrast, lithiation directs bromine to position 2 by deprotonating the most acidic hydrogen, which is adjacent to the nitrogen atom.
Solvent and Catalyst Effects
Microwave irradiation, as employed in triaminopyrimidine synthesis, reduces reaction times for SNAr from 24 hours to 2 hours, improving yields to 78%. Palladium catalysts (e.g., Pd/C) aid in debenzylation steps, though they are unnecessary for etherification.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparisons
| Route | Overall Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 51 | 98.5 |
| 2 | 61 | 97.8 |
Applications and Derivatives
2-Bromo-4-[(1-methyl-4-piperidinyl)methoxy]pyrimidine serves as an intermediate in kinase inhibitor synthesis. Derivatives with modified piperidine moieties exhibit enhanced blood-brain barrier permeability, making them candidates for CNS-targeted therapies .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Pyrimidine derivatives are recognized for their antimicrobial properties. Research indicates that compounds with a pyrimidine core can exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study demonstrated that pyrimidine derivatives showed effective minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups, such as bromine in the 2-position, enhances the antimicrobial efficacy of these compounds .
Antiinflammatory Effects
Pyrimidine compounds have also been explored for their anti-inflammatory properties. Certain derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases . The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrimidine ring can lead to enhanced anti-inflammatory effects .
Calcium Channel Blockade
Some pyrimidine derivatives act as calcium channel blockers, which are essential in managing cardiovascular diseases. The structural features of these compounds contribute to their ability to modulate calcium ion flow across cell membranes, thus influencing cardiac and vascular functions .
Synthesis and Structural Insights
The synthesis of pyrimidine derivatives often involves multi-step reactions that incorporate various functional groups to enhance biological activity. For example, the compound under discussion can be synthesized through a series of reactions involving bromination and methoxylation steps, leading to a final product with specific pharmacological properties.
Table 1: Synthesis Pathway of Pyrimidine Derivative
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Bromination | Pyrimidine + Br₂ | 2-Bromo-Pyrimidine |
| 2 | Methoxylation | 2-Bromo-Pyrimidine + CH₃OH | 2-Bromo-4-Methoxy-Pyrimidine |
| 3 | Piperidine Addition | 2-Bromo-4-Methoxy-Pyrimidine + Piperidine | Final Compound |
Case Studies
Case Study: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial efficacy of various pyrimidine derivatives, the compound Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- was tested against multiple bacterial strains. The results indicated that this compound exhibited potent activity against Candida albicans and Pseudomonas aeruginosa, with MIC values significantly lower than those of standard antibiotics used in clinical settings . This highlights its potential as a new antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
Another notable study investigated the anti-inflammatory mechanisms of pyrimidine derivatives. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its application in therapies aimed at reducing inflammation in chronic diseases . The molecular docking studies further confirmed its binding affinity to key inflammatory pathways.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- involves its interaction with specific molecular targets and pathways. Brominated compounds often exhibit potent biological activities by inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Key Observations:
Halogen Substituents : Bromine at the 2-position (target compound) is associated with enhanced activity compared to chloro or nitro groups, as seen in compound 2b (2-bromo phenyl) and 2g (4-chloro phenyl) . Bromine’s larger atomic radius may improve hydrophobic interactions with biological targets.
Methoxy and Piperidine Moieties : The 4-(1-methyl-4-piperidinyl)methoxy group in the target compound likely enhances blood-brain barrier penetration and receptor binding compared to simpler methoxy or phenyl substitutions (e.g., compound 7f in showed reduced activity with methoxy alone) .
Positional Effects : Para-substitutions (e.g., 4-position in pyrimidine) are generally favorable for activity, as observed in HDAC inhibitors () and anti-inflammatory agents () .
Pharmacological and Physicochemical Properties
- Lipophilicity: The piperidinyl-methoxy group increases lipophilicity, improving membrane permeability. This contrasts with polar groups like hydroxyl or dimethylamino, which reduce activity in analogs (e.g., compound 2f in ) .
- Anti-Proliferative Activity : Methoxy groups at specific positions (e.g., C-5 in pyrido[2,3-d]pyrimidines) are critical for activity; removal leads to loss of potency (compound 4b in ) .
- Antimicrobial and Antitubercular Activity : Trifluoromethyl and nitro groups on phenyl rings (e.g., compound 7d) show moderate activity against Mycobacterium tuberculosis, but methoxy groups alone are less effective .
Biological Activity
Pyrimidine derivatives, including the compound 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- , are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific pyrimidine compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- is characterized by a bromine atom at the 2-position and a methoxy group linked to a piperidine moiety at the 4-position. Its molecular formula is with a molecular weight of 284.17 g/mol .
Biological Activity Overview
Pyrimidine derivatives are known for a wide array of biological activities, including:
- Antibacterial
- Antifungal
- Antiviral
- Anticancer
- Anti-inflammatory
This compound's biological activities can be attributed to its structural features that influence interactions with biological targets.
Antibacterial Activity
Research indicates that pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]- have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies reported zones of inhibition ranging from 16 mm to greater than 20 mm against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyrimidine derivatives, including those with piperidine substituents. The results demonstrated that at concentrations of 200 μg/mL and above, these compounds effectively inhibited bacterial growth, with complete inhibition observed at higher concentrations .
Anticancer Activity
Pyrimidines have been extensively studied for their anticancer potential. The compound has been evaluated in various cancer cell lines, showing promising cytotoxic effects.
Research Findings
In a comparative study involving multiple pyrimidine derivatives, it was found that compounds containing electron-rich groups exhibited superior anticancer activity. For example, one derivative showed IC50 values significantly lower than standard chemotherapeutic agents across several cell lines (e.g., MCF-7, A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-bromo derivative | MCF-7 | 0.09 |
| 2-bromo derivative | A549 | 0.03 |
| Standard Agent | MCF-7 | 2.19 |
| Standard Agent | A549 | 3.34 |
Anti-inflammatory Activity
Pyrimidines also demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The compound's ability to suppress COX-2 activity has been highlighted in various studies.
In Vitro Studies
In vitro assays indicated that certain pyrimidine derivatives inhibited COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of pyrimidine derivatives often involve:
- Enzyme Inhibition : Many pyrimidines act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism.
- Receptor Modulation : Some compounds may interact with specific receptors involved in cellular signaling pathways.
- DNA Interaction : Certain pyrimidines can intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. What are the conventional synthetic routes for 2-bromo-4-[(1-methyl-4-piperidinyl)methoxy]pyrimidine, and what are the critical reaction conditions?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, selective functionalization at the 2- and 4-positions of the pyrimidine ring can be achieved using Negishi coupling. A key step involves reacting 2-bromo-4-(methylthio)pyrimidine with organozinc reagents under mild conditions (room temperature) using Pd(dba)₂ and tris(2-furyl)phosphine (tfp) as catalysts. Subsequent substitution of the methylthio group with a piperidinylmethoxy moiety requires nucleophilic displacement using 1-methyl-4-piperidinemethanol under basic conditions (e.g., NaH in THF). Yield optimization (up to 80%) depends on precise stoichiometry and catalyst loading .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C2, methoxy-piperidine at C4). The splitting pattern of the piperidinyl protons (δ 1.4–2.8 ppm) and methoxy protons (δ 3.3–3.5 ppm) is critical.
- X-ray crystallography : Crystallographic analysis reveals dihedral angles between the pyrimidine ring and the piperidine-methoxy substituent (e.g., ~64° in analogous structures), influencing molecular packing and stability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) .
Q. What in vitro assays are suitable for evaluating its antimicrobial activity?
The agar well diffusion method is commonly used:
Prepare Mueller-Hinton agar plates inoculated with bacterial strains (e.g., S. aureus, E. coli).
Load test compound (50–100 µg/mL) into wells (6 mm diameter).
Measure inhibition zones after 24-hour incubation (37°C).
Activity is compared to controls (e.g., trimethoprim). Substitutions like methoxy and bromine enhance membrane penetration, as seen in related pyrimidine derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine, piperidinylmethoxy) influence target binding in anti-inflammatory applications?
- Bromine : Increases electrophilicity, enhancing covalent interactions with cysteine residues in cyclooxygenase (COX-2).
- Piperidinylmethoxy : The basic piperidine nitrogen facilitates hydrogen bonding with Asp351 in the COX-2 active site. SAR studies show that para-substituted aromatic rings (e.g., methoxy) improve potency by 3–5-fold compared to unsubstituted analogs .
Method : Perform molecular docking (e.g., AutoDock Vina) using PDB: 5KIR (COX-2) to validate binding poses.
Q. How can regioselectivity in multi-step syntheses be optimized to minimize byproducts?
- Stepwise coupling : Use orthogonal protecting groups (e.g., TMS for bromine, Boc for piperidine) to prevent undesired reactions.
- Catalyst screening : Pd(II) acetate with SPhos ligand improves selectivity in Negishi coupling (e.g., 68% yield for 2,4-difunctionalized pyrimidines).
- Reaction monitoring : HPLC-MS tracks intermediate formation (e.g., retention time shifts for bromo vs. methoxy intermediates) .
Q. What in vivo models are appropriate for assessing neuroactivity or toxicity?
- Blood-brain barrier (BBB) permeability : Use a C. elegans model expressing GFP-tagged neuronal markers. Treat with 10 µM compound and quantify fluorescence intensity in ganglia.
- Acute toxicity : Administer 50–200 mg/kg (IP) in Sprague-Dawley rats; monitor liver enzymes (ALT, AST) and renal function (BUN) for 72 hours.
The methoxy group enhances BBB penetration, as observed in structurally similar neuroactive pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
